molecular formula C9H12N2O2 B6254576 4-tert-butylpyrimidine-5-carboxylic acid CAS No. 1191094-10-6

4-tert-butylpyrimidine-5-carboxylic acid

Cat. No. B6254576
CAS RN: 1191094-10-6
M. Wt: 180.2
InChI Key:
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Description

4-tert-butylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of pyrimidines has been a topic of interest in medicinal chemistry. Various methods for the synthesis of pyrimidines have been described in the literature . For instance, the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure is corroborated by these techniques, providing valuable information about the compound’s molecular framework .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various test-tube reactions . These reactions can help identify the functional groups present in the compound and provide insights into its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, carboxylic acids are known to be weak acids, and their properties can be influenced by the presence of the –COOH functional group .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-tert-butylpyrimidine-5-carboxylic acid in lab experiments is its versatility. It can be used as an intermediate in the synthesis of a variety of biologically active compounds, including drugs and agrochemicals. In addition, it can be used to investigate the biochemical and physiological effects of various compounds.
However, there are also some limitations to using this compound in lab experiments. For example, it is not soluble in water, which can make it difficult to work with in some experiments. In addition, this compound is a strong acid and can cause skin irritation if not handled properly.

Future Directions

There are a number of potential future directions for the use of 4-tert-butylpyrimidine-5-carboxylic acid. One potential direction is the development of new drugs and agrochemicals based on its ability to interact with a variety of functional groups. Another potential direction is the investigation of its potential therapeutic applications, such as its ability to inhibit the enzymes acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. Additionally, further research could be conducted into its potential use as an intermediate in the synthesis of new compounds with potential agricultural applications, such as herbicides, insecticides, and fungicides. Finally, further research could be conducted into its potential biochemical and physiological effects.

Synthesis Methods

4-tert-butylpyrimidine-5-carboxylic acid can be synthesized from a variety of starting materials. One of the most common methods involves the reaction of 4-tert-butylpyrimidine and an acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 80°C, and the product is isolated by filtration. Another method involves the reaction of 4-tert-butylpyrimidine with a carboxylic acid, such as acetic acid or propionic acid. The reaction is typically carried out at a temperature of around 100°C, and the product is isolated by filtration.

Scientific Research Applications

4-tert-butylpyrimidine-5-carboxylic acid is widely used in the field of synthetic organic chemistry, as it serves as an important intermediate in the synthesis of a variety of biologically active compounds, including drugs and agrochemicals. It is also used in the synthesis of compounds with potential therapeutic applications, such as antifungal agents, antiviral agents, and anticancer agents. In addition, this compound is used in the synthesis of compounds with potential agricultural applications, such as herbicides, insecticides, and fungicides.

Safety and Hazards

The safety data sheets of similar compounds can provide insights into the potential hazards of 4-tert-butylpyrimidine-5-carboxylic acid . These documents contain information about the compound’s toxicity, handling precautions, and disposal methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-tert-butylpyrimidine-5-carboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-tert-butyl-2,6-dimethylpyrimidine", "Bromine", "Sodium hydroxide", "Sodium hydride", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of 4-tert-butyl-2,6-dimethylpyrimidine using bromine in the presence of sodium hydroxide to yield 4-tert-butyl-5-bromo-2,6-dimethylpyrimidine.", "Step 2: Treatment of 4-tert-butyl-5-bromo-2,6-dimethylpyrimidine with sodium hydride in the presence of carbon dioxide to form 4-tert-butyl-5-carboxy-2,6-dimethylpyrimidine.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain 4-tert-butyl-5-carboxy-2,6-dimethylpyrimidine as a solid.", "Step 4: Conversion of 4-tert-butyl-5-carboxy-2,6-dimethylpyrimidine to 4-tert-butylpyrimidine-5-carboxylic acid by treating it with sodium bicarbonate in a mixture of ethyl acetate and water.", "Step 5: Isolation of the product by filtration and washing with water and methanol." ] }

CAS RN

1191094-10-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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